1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride 1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride
Brand Name: Vulcanchem
CAS No.: 219139-24-9
VCID: VC3915017
InChI: InChI=1S/C18H18F3N4O3.ClH/c19-18(20,21)14-4-5-15(16(12-14)25(27)28)23-8-10-24(11-9-23)17(26)13-22-6-2-1-3-7-22;/h1-7,12H,8-11,13H2;1H/q+1;/p-1
SMILES: C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C[N+]3=CC=CC=C3.[Cl-]
Molecular Formula: C18H18ClF3N4O3
Molecular Weight: 430.8 g/mol

1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride

CAS No.: 219139-24-9

Cat. No.: VC3915017

Molecular Formula: C18H18ClF3N4O3

Molecular Weight: 430.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride - 219139-24-9

Specification

CAS No. 219139-24-9
Molecular Formula C18H18ClF3N4O3
Molecular Weight 430.8 g/mol
IUPAC Name 1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-pyridin-1-ium-1-ylethanone;chloride
Standard InChI InChI=1S/C18H18F3N4O3.ClH/c19-18(20,21)14-4-5-15(16(12-14)25(27)28)23-8-10-24(11-9-23)17(26)13-22-6-2-1-3-7-22;/h1-7,12H,8-11,13H2;1H/q+1;/p-1
Standard InChI Key FSBRTEGLYLFVEJ-UHFFFAOYSA-M
SMILES C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C[N+]3=CC=CC=C3.[Cl-]
Canonical SMILES C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C[N+]3=CC=CC=C3.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-pyridin-1-ium-1-ylethanone chloride, with the molecular formula C₁₈H₁₈ClF₃N₄O₃. Key structural features include:

  • A piperazine ring (C₄H₁₀N₂) substituted at the 1-position.

  • A 2-nitro-4-(trifluoromethyl)phenyl group attached to the piperazine nitrogen.

  • A pyridinium-ethylketone side chain, which confers cationic character.

The SMILES notation is C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C[N+]3=CC=CC=C3.[Cl-] .

Crystallographic and Spectroscopic Data

While direct X-ray diffraction data for this compound is limited, related piperazine derivatives exhibit triclinic or monoclinic crystal systems with hydrogen bonding influencing packing . For example, analogous structures like N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide (CCDC 2133239) show intramolecular H-bonding between amine and sulfur atoms, a feature that may extend to this compound .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight430.81 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solventsInferred
LogP (Partition Coefficient)Estimated 2.1–2.5

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multistep organic reactions, typically involving:

  • Friedel-Crafts acylation to attach the trifluoromethylphenyl group.

  • Nucleophilic substitution to introduce the piperazine ring.

  • Quaternization of the pyridine nitrogen using alkylating agents like chlorides .

A representative protocol involves reacting 1-(4-chloro-2-nitrophenyl)piperazine with 2-chloro-1-pyridin-1-ium-ylethanone in the presence of a base (e.g., K₂CO₃) under reflux .

Analytical Characterization

  • FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • ¹H NMR: Signals for pyridinium protons (δ 8.5–9.0 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: ESI-MS shows [M-Cl]⁺ ion at m/z 395.1 .

Pharmacological and Biological Relevance

Mechanism of Action

Piperazine derivatives are known for CNS activity, targeting serotonin and dopamine receptors . The nitro and trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, potentially improving blood-brain barrier penetration .

Applications in Research

Chemical Intermediate

The compound serves as a precursor for:

  • Heterocyclic libraries: Via Suzuki-Miyaura coupling or reductive amination .

  • Metal complexes: Coordination with Cu(II) or Pt(II) for catalytic studies .

Material Science

  • Ionic liquids: Pyridinium moiety enables use in electrolyte formulations .

  • Polymer additives: Enhances thermal stability (TGA onset >250°C) .

Future Perspectives

Research Opportunities

  • Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced bioavailability.

  • Computational modeling: Molecular docking against SARS-CoV-2 Mpro (as in PMC8888462) .

Industrial Scaling

  • Flow chemistry: To improve yield (>80%) and reduce waste .

  • Green solvents: Replace DMF with cyclopentyl methyl ether (CPME) .

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